Bbb acyclonucleoside
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Overview
Description
Bbb acyclonucleoside is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazinane ring substituted with hydroxyethoxymethyl and phenylmethoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bbb acyclonucleoside typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent quality and efficiency. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bbb acyclonucleoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Bbb acyclonucleoside has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bbb acyclonucleoside involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its functional role.
Comparison with Similar Compounds
- 1-(2-Hydroxyethoxymethyl)-5-[(4-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
- 1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazepane-2,4,6-trione
Uniqueness: Bbb acyclonucleoside stands out due to its specific substitution pattern and ring structure, which confer unique chemical and biological properties. Its distinct reactivity and interaction with biological targets make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,18,24H,9-10,12-14H2,(H,22,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGXWUGOOTKNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930179 |
Source
|
Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138660-09-0 |
Source
|
Record name | 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138660090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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